4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone
Overview
Description
The compound appears to contain a phthalazinone group and a 2,4-dichlorobenzyl group. Phthalazinone is a heterocyclic compound that consists of a two nitrogen atoms and a carbonyl group. The 2,4-dichlorobenzyl group is a benzyl group substituted with two chlorine atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chlorine atoms might make the benzyl group more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence of the chlorine atoms and the phthalazinone ring .Scientific Research Applications
Synthetic Routes for Phthalazinone Derivatives
Phthalazinone derivatives, such as 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone, serve as key building blocks in organic chemistry for the synthesis of new heterocyclic compounds. These compounds have significant applications in medicinal chemistry due to their potential to induce desired pharmacological responses. Singh and Kumar (2019) discuss different synthetic routes for the preparation of substituted phthalazine derivatives, highlighting their utility in the development of new molecules for pharmaceutical research (Singh & Kumar, 2019).
Potential Therapeutic Applications
Although the specific therapeutic applications of 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone were not directly identified in the literature search, the broader class of phthalazinone and related heterocyclic compounds have been studied for their biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. Such diverse biological activities suggest the potential for these compounds to be developed into drugs for various diseases (Waisser & Kubicová, 1993).
Bioactive Marker Research
In the context of bioactive markers and oxidative stress, compounds structurally related to phthalazinones, such as 4-hydroxynonenal, have been investigated for their role as bioactive markers of pathophysiological processes. Žarković (2003) emphasizes the importance of such compounds in understanding the molecular mechanisms underlying various diseases, including Alzheimer's disease, and their potential as signaling molecules in genomics and proteomics research (Žarković, 2003).
Environmental and Health Implications
Research on phthalate esters, which share a functional group similarity with phthalazinones, has explored their environmental presence and potential health risks. Studies on phthalate esters emphasize the importance of understanding the environmental fate, accumulation, and exposure impacts of these compounds. Islam et al. (2017) discuss the environmental and eco-toxicological effects of phthalate esters, indicating the need for further research on their long-term impacts on human health and ecosystems (Islam et al., 2017).
Future Directions
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-2H-phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-6-5-9(13(17)8-10)7-14-11-3-1-2-4-12(11)15(20)19-18-14/h1-6,8H,7H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMWDTNIEOVGRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229670 | |
Record name | 4-[(2,4-Dichlorophenyl)methyl]-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone | |
CAS RN |
320417-77-4 | |
Record name | 4-[(2,4-Dichlorophenyl)methyl]-1(2H)-phthalazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320417-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2,4-Dichlorophenyl)methyl]-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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